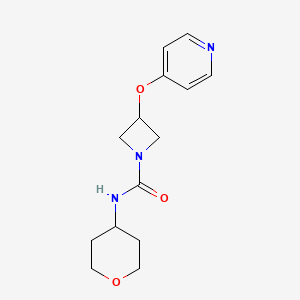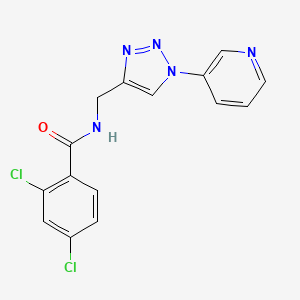
N-(oxan-4-yl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxan-4-yl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide: is a complex organic compound that features a unique combination of functional groups, including an oxane ring, a pyridine ring, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(oxan-4-yl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Formation of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyridine derivative.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of oxane derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(oxan-4-yl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory, anti-tumor, and antiviral activities. It is also studied for its potential use in the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of N-(oxan-4-yl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
- N-(Oxan-4-yl)methylpyrrolidine-2-carboxamide hydrochloride
- 1-(Oxan-4-yl)ethan-1-one
- 4-Methoxy-N-[5-(Oxan-4-yl)-1,3,4-thiadiazol-2-yl]oxane-4-carboxamide
Uniqueness: N-(oxan-4-yl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide is unique due to its combination of oxane, pyridine, and azetidine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
N-(oxan-4-yl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(16-11-3-7-19-8-4-11)17-9-13(10-17)20-12-1-5-15-6-2-12/h1-2,5-6,11,13H,3-4,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENLOHMQHBYBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848874.png)


![4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B2848879.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide](/img/structure/B2848883.png)
![8-[(4-ethylphenyl)amino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2848886.png)
![[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol](/img/structure/B2848887.png)

![8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2848889.png)
![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2848893.png)
